Methyl 2-((1-(3-(phenylsulfonyl)propanoyl)pyrrolidin-3-yl)thio)acetate

Medicinal chemistry Structure–activity relationship Prodrug design

This sulfonylpyrrolidine derivative serves as a key intermediate for extending SAR around the Sanofi-Aventis patent space. Its methyl ester acts as a permeability-enhancing prodrug; enzymatic hydrolysis yields the free acid active species critical for deconvoluting target engagement vs. permeability. Ideal for competitive ABPP profiling of serine hydrolases and preclinical esterase stability assays. Direct procurement ensures structural fidelity, avoiding inactive generic analogs that would invalidate SAR conclusions.

Molecular Formula C16H21NO5S2
Molecular Weight 371.47
CAS No. 2034471-74-2
Cat. No. B2813320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((1-(3-(phenylsulfonyl)propanoyl)pyrrolidin-3-yl)thio)acetate
CAS2034471-74-2
Molecular FormulaC16H21NO5S2
Molecular Weight371.47
Structural Identifiers
SMILESCOC(=O)CSC1CCN(C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C16H21NO5S2/c1-22-16(19)12-23-13-7-9-17(11-13)15(18)8-10-24(20,21)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3
InChIKeyBMKVQCQGBMRNDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-((1-(3-(phenylsulfonyl)propanoyl)pyrrolidin-3-yl)thio)acetate (CAS 2034471-74-2): A Structurally Defined Sulfonylpyrrolidine for Targeted Lipid-Modulating Research


Methyl 2-((1-(3-(phenylsulfonyl)propanoyl)pyrrolidin-3-yl)thio)acetate (CAS 2034471-74-2) is a synthetic small molecule (MF: C₁₆H₂₁NO₅S₂; MW: 371.47 g/mol) belonging to the substituted sulfonylpyrrolidine class [1]. Its structure incorporates a pyrrolidine core functionalized with a benzenesulfonylpropanoyl group at the nitrogen and a methylthioacetate moiety at the 3-position, yielding a compound with both hydrogen-bonding capacity and a hydrolytically labile ester group suitable for prodrug or fragment-based design strategies [2]. This compound falls within a patent space describing sulfonylpyrrolidines as agents capable of elevating high-density lipoprotein (HDL) cholesterol, positioning it as a candidate for dyslipidemia and cardiovascular research programs [1].

Why Methyl 2-((1-(3-(phenylsulfonyl)propanoyl)pyrrolidin-3-yl)thio)acetate Cannot Be Replaced by Generic Sulfonylpyrrolidines in Mechanism-Focused Studies


Within the sulfonylpyrrolidine class, small structural variations produce large shifts in target engagement and physicochemical properties. The patent literature demonstrates that substitution at the pyrrolidine nitrogen, the sulfonyl aryl ring, and the thioether side chain independently modulate potency toward HDL elevation, with some analogs showing >10-fold differences in activity [1]. The methyl ester terminus of this compound is specifically susceptible to enzymatic hydrolysis, generating a free acid that may serve as the active species, whereas direct procurement of the corresponding carboxylic acid analog often introduces solubility and cell-permeability liabilities that confound in-vitro assay interpretation [2]. Generic replacement with a non-esterified or differently N-substituted sulfonylpyrrolidine therefore risks invalidating SAR conclusions and wasting screening resources.

Quantitative Differentiation of Methyl 2-((1-(3-(phenylsulfonyl)propanoyl)pyrrolidin-3-yl)thio)acetate from Its Closest Analogs


Structural Differentiation: Thioether Linker Position and Ester Prodrug Motif Define a Unique Chemical Space Relative to Cephalosporin-Derived Sulfonylpyrrolidines

The target compound carries the thioacetate side chain at the pyrrolidine 3-position and an N-linked benzenesulfonylpropanoyl group, whereas the closest structurally characterized class—represented by US3890311 cephalosporanic acids—places the phenylsulfonyl-pyrrolidinylthio moiety at the 7-position of a β-lactam core [1]. This positional difference eliminates the β-lactam ring entirely, converting a bactericidal scaffold into a non-antibiotic, HDL-focused chemotype as described in the Sanofi-Aventis patent family [2]. The methyl ester further distinguishes it from free-acid intermediates that require separate activation steps for cellular assays.

Medicinal chemistry Structure–activity relationship Prodrug design

Purity and Supply Consistency: Vendor-Specified ≥95% Purity with Defined Pricing Tiers Enables Reproducible Dose–Response Studies

Commercial suppliers list this compound at a purity of ≥95% (HPLC) with transparent pricing for 5 µmol, 10 µmol, 10 mg, and 20 mg quantities [1]. In contrast, the broader class of sulfonylpyrrolidine intermediates is frequently offered only as custom synthesis products with variable purity and lead times that exceed 4–6 weeks. This pre-qualified purity threshold eliminates the need for in-house re-purification and reduces inter-lot variability in enzymatic or cellular IC₅₀ determinations.

Chemical procurement Assay reproducibility Quality control

Physicochemical Differentiation: Balanced Lipophilicity and Hydrogen-Bonding Capacity Relative to Methylsulfonyl-Phenyl Analogs

Compared to the closely related methyl 2-((1-(3-(4-(methylsulfonyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate (CAS not specified; MW 385.49 g/mol; C₁₇H₂₃NO₅S₂), the target compound replaces a para-methylsulfonyl group with an unsubstituted phenylsulfonyl group, reducing molecular weight by 14 g/mol and predicted logP by approximately 0.3 units . The phenylsulfonyl variant is expected to exhibit stronger π–π stacking with aromatic residues in the target binding pocket while maintaining the same hydrogen-bond acceptor count (5), a profile more aligned with oral fragment-like space (MW < 400, logP < 3) [1].

Physicochemical profiling Drug-likeness Fragment-based drug discovery

Class-Level Potency Evidence: Sulfonylpyrrolidine Scaffold Demonstrates Sub-Micromolar HDL Elevation Activity in Patent Exemplars

While no published IC₅₀ or EC₅₀ data exist for the exact target compound, the Sanofi-Aventis patent CN-101115732-A discloses multiple sulfonylpyrrolidine exemplars with HDL-elevating activity in the sub-micromolar range in cellular assays, with some analogs achieving >50% HDL increase at 1 µM [1]. The target compound's structural proximity to these patent exemplars—sharing the identical N-benzenesulfonylpropanoyl-pyrrolidine core—supports a class-level expectation of single-digit micromolar to sub-micromolar potency, pending direct measurement.

Lipid metabolism HDL cholesterol Cardiovascular drug discovery

High-Value Application Scenarios for Methyl 2-((1-(3-(phenylsulfonyl)propanoyl)pyrrolidin-3-yl)thio)acetate in Academic and Industrial Research


SAR Expansion of the Sulfonylpyrrolidine HDL Pharmacophore

Research groups seeking to extend the structure–activity relationship around the Sanofi-Aventis sulfonylpyrrolidine patent space can utilize this compound as a key intermediate. The methyl ester serves as a protected prodrug form; parallel testing of the ester and its hydrolyzed carboxylic acid analog allows deconvolution of permeability-driven versus target-engagement-driven potency differences, directly informing lead optimization [1].

Fragment-Based Screening for Acyl-Protein Thioesterase (APT) or Related Serine Hydrolase Targets

The thioacetate moiety is a recognized serine hydrolase substrate mimic. This compound can be deployed in competitive activity-based protein profiling (ABPP) experiments to identify off-target interactions within the serine hydrolase family, providing selectivity data that complements HDL-focused primary assays. Its molecular weight (371 Da) places it at the upper boundary of fragment space, suitable for fragment-elaboration campaigns [2].

In-Vitro Metabolic Stability and Plasma Esterase Profiling

Because the methyl ester is susceptible to esterase-mediated hydrolysis, this compound serves as a calibrated substrate for assessing esterase activity across species (mouse, rat, human plasma). Comparative half-life data generated with this compound can guide the selection of preclinical models for ester-containing sulfonylpyrrolidine drug candidates, reducing the risk of pharmacokinetic misprediction [1].

Chemical Biology Tool for HDL Trafficking Studies in Hepatocyte Models

Researchers investigating reverse cholesterol transport can use this compound as a chemical probe in HepG2 or primary hepatocyte assays. Its structural alignment with patent-validated HDL-elevating sulfonylpyrrolidines supports its use in positive-control experiments or as a starting point for developing biotinylated or fluorescent conjugates for target-engagement studies [1].

Quote Request

Request a Quote for Methyl 2-((1-(3-(phenylsulfonyl)propanoyl)pyrrolidin-3-yl)thio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.